
3'',4''-Di-O-p-coumaroylquercitrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’‘,4’'-Di-O-p-coumaroylquercitrin, also known as Quercetin 3-O-(3”,4”-di-E-p-coumaroyl)-α-L-rhamnopyranoside, is a natural flavonoid compound. It is derived from quercetin, a well-known flavonoid, and is characterized by the presence of two p-coumaroyl groups attached to the quercitrin molecule. This compound is primarily found in various plants and is known for its potential biological activities, making it a subject of interest in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’‘,4’'-Di-O-p-coumaroylquercitrin typically involves the esterification of quercitrin with p-coumaric acid. The reaction is usually carried out under acidic or basic conditions, using catalysts such as sulfuric acid or sodium hydroxide. The reaction mixture is then purified using chromatographic techniques to obtain the desired product .
Industrial Production Methods: Industrial production of 3’‘,4’'-Di-O-p-coumaroylquercitrin is less common due to its natural abundance in plants. extraction from plant sources followed by purification is a feasible method. The extraction process involves solvent extraction using ethanol or methanol, followed by purification through column chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 3’‘,4’'-Di-O-p-coumaroylquercitrin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in the molecule can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Acylated and alkylated derivatives.
Aplicaciones Científicas De Investigación
3’‘,4’'-Di-O-p-coumaroylquercitrin has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of flavonoids and their derivatives.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anticancer and cardioprotective activities.
Industry: It is used in the development of natural health products and supplements
Mecanismo De Acción
The biological effects of 3’‘,4’'-Di-O-p-coumaroylquercitrin are primarily attributed to its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways involved in inflammation and apoptosis, making it a potential therapeutic agent for various diseases .
Comparación Con Compuestos Similares
Quercetin: The parent compound, known for its strong antioxidant properties.
Rutin: Another quercetin derivative with similar biological activities.
Kaempferol: A flavonoid with comparable antioxidant and anti-inflammatory properties.
Uniqueness: 3’‘,4’'-Di-O-p-coumaroylquercitrin is unique due to the presence of two p-coumaroyl groups, which enhance its biological activities compared to its parent compound quercetin. This structural modification provides additional sites for interaction with biological targets, potentially increasing its efficacy in various applications .
Propiedades
Fórmula molecular |
C39H32O15 |
|---|---|
Peso molecular |
740.7 g/mol |
Nombre IUPAC |
[(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-5-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C39H32O15/c1-19-35(52-30(46)14-6-20-2-9-23(40)10-3-20)38(53-31(47)15-7-21-4-11-24(41)12-5-21)34(49)39(50-19)54-37-33(48)32-28(45)17-25(42)18-29(32)51-36(37)22-8-13-26(43)27(44)16-22/h2-19,34-35,38-45,49H,1H3/b14-6+,15-7+/t19-,34+,35-,38-,39-/m0/s1 |
Clave InChI |
VIRFRWFMTVPWDV-ZZEMBROASA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)OC(=O)/C=C/C5=CC=C(C=C5)O)OC(=O)/C=C/C6=CC=C(C=C6)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)OC(=O)C=CC5=CC=C(C=C5)O)OC(=O)C=CC6=CC=C(C=C6)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-Dibromo-2-[dibromo-(2-bromophenyl)methyl]-2-propenoate](/img/structure/B14764394.png)
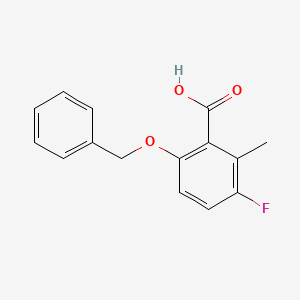
![(3-Chloro-2-fluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14764415.png)


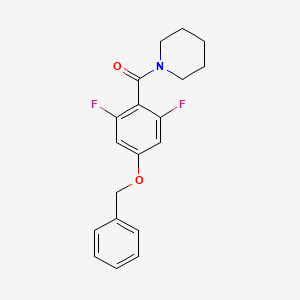


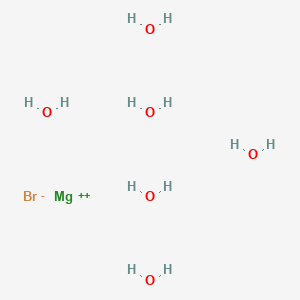
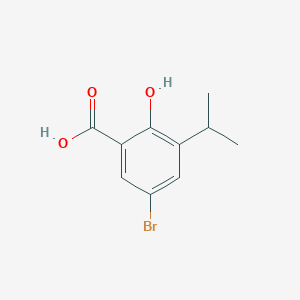

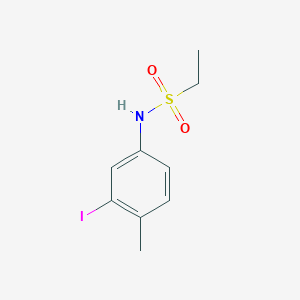
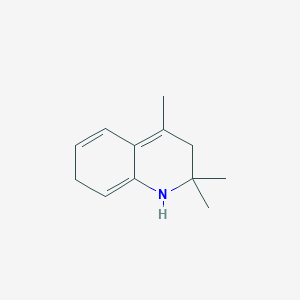
![Ethyl 3-{[(3-bromophenyl)carbamoyl]amino}benzoate](/img/structure/B14764487.png)
